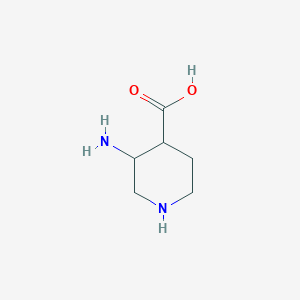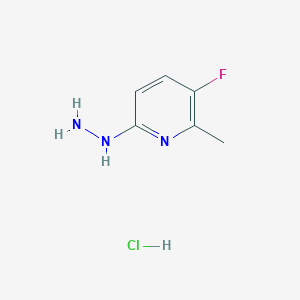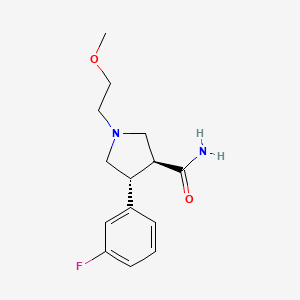
(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a fluorophenyl group and a methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrrolidine ring.
Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using methoxyethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with various biomolecules, potentially serving as a ligand in binding studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-4-(3-chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
- (3S,4R)-4-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide may impart unique electronic properties compared to its chloro- and bromo- counterparts, potentially affecting its reactivity and interactions.
Propriétés
Numéro CAS |
2055114-61-7 |
|---|---|
Formule moléculaire |
C14H19FN2O2 |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H19FN2O2/c1-19-6-5-17-8-12(13(9-17)14(16)18)10-3-2-4-11(15)7-10/h2-4,7,12-13H,5-6,8-9H2,1H3,(H2,16,18)/t12-,13+/m0/s1 |
Clé InChI |
ARMXMGQJKGKYRH-QWHCGFSZSA-N |
SMILES isomérique |
COCCN1C[C@H]([C@@H](C1)C(=O)N)C2=CC(=CC=C2)F |
SMILES canonique |
COCCN1CC(C(C1)C(=O)N)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


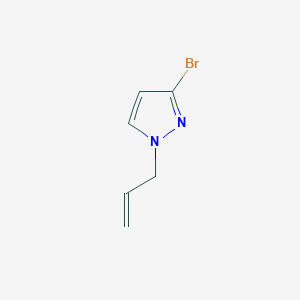
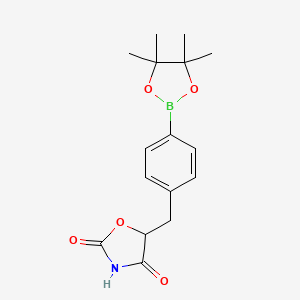


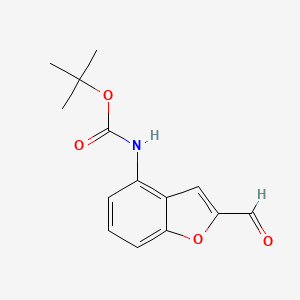



![tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11774577.png)
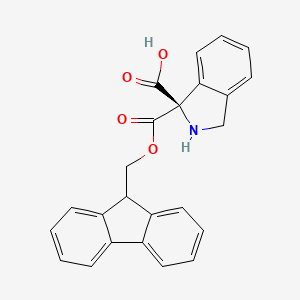
![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)
